1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol is a chemical compound characterized by its unique structure, which includes an aminophenyl group, a fluoroethyl substituent, and a piperidin-4-ol moiety. This compound is significant in various fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is C13H17F2N2O, and it has a CAS Registry Number of 142752-12-3. The compound's structure allows it to interact with biological systems, making it a subject of interest for research into pharmacological applications.
1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol can be sourced from various chemical suppliers and is primarily classified under organic compounds. It falls into the category of piperidine derivatives, which are known for their diverse biological activities. The compound is often utilized in laboratory settings for research purposes, particularly in studies related to enzyme inhibition and receptor binding.
The synthesis of 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol typically involves several steps starting from readily available precursors.
The synthesis may involve the use of catalysts to optimize reaction conditions, enhance yield, and reduce costs. For instance, high-throughput screening techniques can be employed to identify optimal reaction parameters.
The molecular structure of 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol features:
Key structural data includes:
1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary based on the desired product.
1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol exhibits:
Key chemical properties include:
Relevant data indicates that this compound should be handled with care due to potential hazards associated with inhalation or skin contact.
1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol has several scientific uses:
The construction of the piperidine ring in fluorinated targets leverages advanced catalytic methodologies, with Pd-catalyzed [4+2] annulation emerging as a particularly efficient approach. This strategy utilizes readily available α-fluoro-β-ketoester precursors that undergo cyclization with cyclic carbamates under palladium catalysis (Pd(dba)₂) with specific ligands (L1), enabling modular piperidine assembly with embedded fluoroalkyl functionality . The reaction proceeds under mild conditions (5 mol% catalyst loading) and demonstrates excellent functional group tolerance for aryl, heteroaryl (thiophenyl), and diverse fluorinated nucleophiles (ketonitriles, ketosulfones, ketoamides), achieving yields typically exceeding 80% . Crucially, this method circumvents the regioselectivity challenges often encountered with electrophilic fluorination of unsymmetrical piperidinones .
Alternatively, transition-metal-catalyzed hydrogenation of pyridine precursors offers a complementary route, especially valuable for accessing saturated fluoropiperidines. Recent breakthroughs involve heterogeneous cobalt catalysts (based on titanium nanoparticles/melamine) enabling acid-free hydrogenation in water, and ruthenium catalysts facilitating cis-diastereoselective hydrogenation of multi-substituted pyridines [7]. For fluorinated targets, palladium-catalyzed hydrogenation proves superior for substrates incompatible with rhodium catalysis (e.g., those bearing hydroxy, aryl, ester, or amide groups), operating effectively under ambient conditions with excellent diastereocontrol favoring axial fluorine conformations [7]. Rhodium(I)/pinacol borane systems also provide high cis-diastereoselectivity via dearomatization/hydrogenation sequences, enabling the synthesis of fluorinated analogs of bioactive piperidines (e.g., Melperone) [7].
Table 1: Catalytic Methods for Piperidine Core Synthesis Relevant to Target Compound
Method | Catalyst System | Key Advantages | Substrate Scope Highlights | Yield Range | Ref |
---|---|---|---|---|---|
Pd-catalyzed [4+2] Annulation | Pd(dba)₂ / L1 Ligand | Modular, avoids regioselectivity issues, mild conditions | Aryl, heteroaryl, α-fluoro-β-ketoesters/nitriles/sulfones | 78-88%+ | [2] |
Pyridine Hydrogenation | Co/Ti-melamine heterogeneous | Acid-free, water solvent, reusable | Various substituted pyridines | Good-Excellent | [7] |
cis-Selective Hydrogenation | Ru heterogeneous | High cis-diastereoselectivity | Multi-substituted pyridines | Good-Excellent | [7] |
Fluoropyridine Hydrogenation | Pd/C (under air/moisture) | Tolerates sensitive FGs (OH, aryl, ester), air stable | Wide range of fluoropyridines | Good-Excellent | [7] |
Fluoropyridine Reduction | Rh(I)/pinacol borane | High cis-diastereoselectivity, access to bioactive analogs | Alkyl/aryl fluoropyridines (limited by sensitive FGs) | Good-Excellent | [7] |
Installing the 2-fluoroethyl group at the piperidine 3-position demands precise regiocontrol. The most direct strategy involves utilizing α-fluoro-β-ketoester building blocks within the Pd-catalyzed annulation chemistry. These precursors, exemplified by compounds like ethyl 2-fluoroacetoacetate, incorporate the pre-formed -CH₂CH₂F moiety directly into the annulation reaction, ensuring the fluoroethyl group is regioselectively positioned at C-3 during piperidine ring formation . This approach bypasses the need for late-stage, potentially challenging alkylations on pre-formed piperidines.
Post-annulation modification offers another viable pathway. This involves the functionalization of 3-substituted piperidin-4-ones or 4-hydroxypiperidines. Key steps typically include:
A critical challenge is the chemoselectivity required to avoid side reactions involving the sensitive hydroxyl group at C-4 or the amine on the aryl ring. Protecting group strategies (e.g., tert-butoxycarbonyl for amines, silyl ethers for alcohols) are frequently essential during fluoroethyl installation via post-annulation alkylation [3] [9]. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents employed for carbonyl reductions within these synthetic sequences, requiring careful control to avoid over-reduction or dehalogenation [3] [7].
Introducing the 4-aminophenyl group occurs primarily via two strategic avenues, leveraging nucleophilic aromatic substitution (SₙAr) or reductive processes:
Early-Stage Incorporation via Annulation Partners: The Pd-catalyzed [4+2] annulation readily incorporates aryl-substituted α-fluoro-β-ketoesters. Utilizing a ketoester derived from 4-nitroacetophenone provides direct access to piperidines bearing a 4-nitrophenyl group at C-2 (equivalent to C-1 of the final aryl attachment in the target numbering). Subsequent chemoselective reduction of the nitro group to the primary amine (e.g., catalytic hydrogenation with Pd/C or H₂, or chemical reduction with SnCl₂/ HCl or Zn/HCl) then furnishes the 4-aminophenyl moiety [5]. This route benefits from the compatibility of nitro groups with the annulation conditions . Aryl imines (e.g., derived from 4-nitrobenzaldehyde) can also serve as electrophilic partners in piperidine-forming reactions like the Mannich condensation, followed by nitro reduction [4].
Late-Stage Aromatic Amination: For synthetic routes where the piperidine core is formed without the aryl group pre-installed, SₙAr on activated aryl halides offers a viable route. This requires the piperidine nitrogen or another nucleophile on the piperidine (e.g., an aminomethyl group at C-4) to displace a leaving group (typically Cl or F) positioned para on an aryl ring already bearing an activating group (e.g., nitro). This is followed by reduction of the activating nitro group to the amine if necessary. While less direct than the annulation approach, SₙAr can be valuable for specific disconnections [8]. An alternative late-stage approach involves Buchwald-Hartwig amination of a 4-halophenyl-piperidine intermediate with ammonia or an ammonia surrogate (e.g., benzophenone imine, followed by deprotection), although this is less commonly reported for primary aniline introduction directly onto the aryl ring in this specific context.
Table 2: Strategies for 4-Aminophenyl Group Introduction
Strategy | Key Reagents/Conditions | Advantages | Challenges | Ref |
---|---|---|---|---|
Early-Stage: Aryl Ketoester in Pd-Annulation | α-Fluoro-β-ketoester from 4-nitroacetophenone, Pd(dba)₂/L1, TFA | Regiocontrolled installation during ring formation; Nitro group tolerated | Requires chemoselective nitro reduction post-annulation | [2][5] |
Early-Stage: Aryl Imine in Condensation | Imine from 4-nitrobenzaldehyde, Mannich conditions | Accessible starting materials | May require stereochemical control | [4] |
Reduction of Nitroaryl Precursor | H₂/Pd-C, SnCl₂/HCl, Zn/HCl; Applied post-ring formation | Standard, reliable reduction chemistry | Chemoselectivity needed if other reducible FGs present | [2][4][5] |
Late-Stage SₙAr | Piperidine nucleophile + 1-fluoro-4-nitrobenzene (or similar) | Modular attachment | Requires activated aryl halide; Potential competition with piperidine N-alkylation | [8] |
Achieving the desired stereochemistry, particularly at the C-3 (fluoroethyl) and C-4 (hydroxyl) positions, is paramount for the biological relevance and physicochemical properties of the target molecule. Synthetic methodologies employ several strategies for stereocontrol:
Diastereoselective Hydrogenation: Catalytic hydrogenation of Δ¹- or Δ³-piperideine intermediates, or more commonly, fluorinated pyridine precursors, using chiral or sterically directing catalysts offers a direct route. Ru and Pd catalysts have proven effective for accessing cis-3,4-disubstituted piperidines from the corresponding pyridines or iminium species. The choice of catalyst and ligand significantly influences the diastereomeric ratio (dr), with bulky ligands often enhancing selectivity [7]. Palladium-catalyzed hydrogenation of fluoropyridines generally provides excellent cis-diastereoselectivity, favoring the thermodynamically stable isomer where the fluorine and C-4 substituent (e.g., hydroxyl precursor or hydroxyl after reduction) adopt equatorial positions [7]. X-ray crystallography (e.g., CCDC 2063492) confirms the relative stereochemistry of major diastereomers obtained via such reduction processes .
Stereoselective Functionalization: Once the piperidine core is formed with defined stereochemistry, subsequent modifications must preserve or control stereochemistry. Chemoselective reductions play a key role. For example, sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid selectively reduces imine functionalities in intermediates like 4a (Scheme 2, ) with high diastereocontrol, yielding saturated piperidines without epimerization. Similarly, lithium aluminum hydride (LiAlH₄) reduction of esters within the piperidine scaffold can be stereoselective depending on the existing chiral environment . The inherent stereochemistry of the piperidine ring can direct the approach of electrophiles during alkylation steps, although achieving high diastereoselectivity for C-3 fluoroethyl introduction on a pre-formed ring often requires carefully chosen conditions and protecting groups to avoid epimerization [3].
Chiral Pool or Resolution: While less emphasized in the provided literature for this specific target, utilizing chiral starting materials (e.g., enantiomerically pure amino acids) to build the piperidine ring or classical resolution of racemic mixtures via diastereomeric salt formation remain potential strategies, albeit potentially less atom-economical [7].
Modern synthetic routes to complex molecules like 1-(4-Aminophenyl)-3-(2-fluoroethyl)piperidin-4-ol increasingly incorporate principles of green chemistry to enhance sustainability and efficiency:
Catalysis Efficiency: The Pd-catalyzed [4+2] annulation exemplifies atom economy and step reduction by directly constructing the functionalized piperidine core in one pot from simple precursors . The use of low catalyst loadings (5 mol% Pd) and the feasibility of multigram synthesis without significant yield loss contribute to its green credentials . Heterogeneous catalysts (Co, Ru, Ni) for pyridine hydrogenation are reusable, minimizing metal waste and often operating under milder conditions (lower H₂ pressure) than traditional methods [7].
Solvent Selection and Reduction: Replacing hazardous organic solvents with water is demonstrated in cobalt-catalyzed pyridine hydrogenation [7]. Solvent-free mechanochemical synthesis, while not directly reported for the target, is highlighted as a powerful green approach for related nitrogen heterocycles, minimizing solvent waste entirely . Liquid-assisted grinding (LAG) can further enhance these processes .
Benign Reagent Utilization: Employing aqueous ammonia as an amination reagent, demonstrated in the synthesis of related piperidinyl amines like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol, represents a safer and more environmentally friendly alternative to toxic or explosive reagents like azides or phthalimide-based protocols (Gabriel synthesis) [9]. This approach eliminates hazardous waste and simplifies handling on scale.
Energy Efficiency: Ultrasound irradiation can significantly accelerate reaction steps, reducing energy consumption. While not explicitly mentioned for the target synthesis, its successful application in synthesizing triazoles and other heterocycles underscores its potential for steps like nitro reduction, hydrolysis, or condensation reactions within the synthetic sequence . One-pot multi-step sequences, such as the uninterrupted Pd-annulation/imine reduction or Suzuki coupling/hydrogenation cascades developed for related piperidines, minimize workup and purification steps, saving time, energy, and solvents [7].
Table 3: Green Chemistry Metrics in Synthetic Strategies
Green Principle | Strategy/Technique | Application Example | Benefit | Ref |
---|---|---|---|---|
Atom Economy/Step Reduction | Pd-catalyzed [4+2] Annulation | Direct piperidine core formation with fluoroethyl & aryl groups | High atom economy, fewer synthetic steps | [2] |
Catalyst Reusability | Heterogeneous Co/Ru/Ni catalysts | Pyridine hydrogenation | Reduced metal waste, cost-effective for scale-up | [7] |
Benign Solvents | Aqueous phase hydrogenation | Cobalt-catalyzed pyridine reduction | Eliminates organic solvents | [7] |
Solvent-Free Synthesis | Mechanochemistry (Ball milling) | Synthesis of related heterocycles | Eliminates solvent waste, high efficiency | [6] |
Safer Reagents | Aqueous ammonia for amination | Synthesis of 4-aminomethyl-piperidinol intermediates | Replaces toxic azides or phthalimide reagents | [9] |
Energy Reduction | Ultrasound irradiation | Acceleration of heterocycle formation/reduction steps | Shorter reaction times, lower temperatures | [6] |
One-Pot Processes | Tandem allylation/condensation or coupling/hydrogenation | Multi-step sequences without isolation | Reduced solvent/energy for workups/purifications | [2][7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1